4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate

Description

Molecular Architecture and Stereochemical Configuration

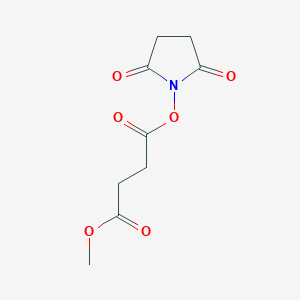

The molecular architecture of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate is characterized by a complex arrangement featuring a dioxopyrrolidine moiety linked to a butanedioate group through an ester linkage. The compound possesses a molecular formula of C13H15N3O6, though this designation requires careful verification as structural analysis indicates potential discrepancies in the reported elemental composition. The structural representation can be derived from its Simplified Molecular Input Line Entry System notation, which reveals the three-dimensional arrangement of atoms and functional groups within the molecule.

The dioxopyrrolidine ring system forms the core structural unit of the compound, featuring a five-membered heterocyclic ring containing nitrogen and two carbonyl groups positioned at the 2 and 5 positions. This ring system adopts a planar configuration that is essential for the compound's chemical reactivity and biological activity. The butanedioate portion of the molecule provides additional functionality through its dicarboxylic acid derivative structure, with one carboxyl group esterified to the dioxopyrrolidine nitrogen and the other forming a methyl ester.

Stereochemical considerations play a crucial role in understanding the compound's three-dimensional structure and its interaction with biological targets. The molecular conformation is influenced by the planar nature of the dioxopyrrolidine ring and the flexible alkyl chain connecting it to the esterified carboxyl groups. The spatial arrangement of these functional groups determines the compound's ability to participate in specific chemical reactions and biological interactions.

Comparative Analysis with Related Dioxopyrrolidine Derivatives

Comparative structural analysis reveals significant similarities and differences between 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate and other dioxopyrrolidine derivatives found in the chemical literature. The compound 2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate represents a closely related structural analog, featuring the same dioxopyrrolidine core but with a different ester substituent. Crystallographic analysis of this related compound demonstrates that the pyrrolidine ring maintains a root mean square deviation of 0.014 Å from planarity, while the propenoate group shows a deviation of 0.028 Å.

The structural comparison extends to compounds such as 24-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl tetracosanedioate, which features an extended alkyl chain length compared to the butanedioate derivative. This extended chain compound possesses a molecular formula of C29H51NO6 and a molecular weight of 509.7 grams per mole, demonstrating how chain length modifications affect the overall molecular properties. The computed properties show an increased XLogP3 value of 9.5, indicating enhanced lipophilicity compared to the shorter chain butanedioate analog.

Another structurally related compound, 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methyl] butanedioate, demonstrates how the incorporation of additional heterocyclic systems can modify the overall molecular architecture. This derivative maintains the core dioxopyrrolidine-butanedioate framework while introducing a pyridine-containing substituent that significantly alters the compound's electronic properties and potential biological interactions.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate | C13H15N3O6 | Not specified | Dioxopyrrolidine-butanedioate core |

| 2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate | C8H9NO4 | 183.16 | Dioxopyrrolidine-propenoate |

| 24-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl tetracosanedioate | C29H51NO6 | 509.7 | Extended alkyl chain |

| Pyridine-substituted derivative | C19H23N3O6 | 389.4 | Additional pyridine ring system |

Crystallographic Studies and Solid-State Arrangement

Crystallographic investigations of dioxopyrrolidine derivatives provide valuable insights into the solid-state arrangement and intermolecular interactions that govern the compound's physical properties. Analysis of the related compound 2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate reveals a monoclinic crystal system with space group P21/c. The unit cell parameters demonstrate specific dimensional characteristics with a = 9.6137(8) Å, b = 10.9317(9) Å, c = 8.4911(7) Å, and β = 102.522(2)°.

The molecular packing within the crystal lattice is stabilized by weak carbon-hydrogen to oxygen hydrogen bonding interactions, which form inversion dimers that stack along the crystallographic c-axis. These intermolecular forces play a crucial role in determining the compound's melting point, solubility characteristics, and mechanical properties of the crystalline material. The dihedral angle between the pyrrolidine ring and the propenoate group measures 86.58(4)°, indicating an essentially perpendicular arrangement between these planar regions.

Least-squares plane analysis reveals the structural planarity of different molecular regions, with the pyrrolidine ring showing minimal deviation from planarity at 0.014 Å root mean square deviation. This high degree of planarity is consistent with the aromatic character and conjugation within the heterocyclic system. The crystal density was determined to be 1.397 megagrams per cubic meter through X-ray diffraction measurements, with an experimentally measured density of 1.337(2) megagrams per cubic meter using flotation methods.

The crystallographic data also reveals specific geometric parameters that influence the compound's chemical reactivity. The conformation of methyl hydrogen atoms shows a syn relationship to the vinylic proton, which represents the thermodynamically preferred configuration by approximately 2 kilocalories per mole. This conformational preference has implications for the compound's participation in polymerization reactions and other chemical transformations.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate employs multiple analytical techniques including Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy, and mass spectrometry to provide comprehensive structural verification and purity assessment. Nuclear Magnetic Resonance spectroscopy serves as a particularly powerful tool for structural elucidation, providing detailed information about the compound's hydrogen and carbon environments.

Recent advances in Nuclear Magnetic Resonance assignment methodology for succinimide and related dioxopyrrolidine systems have established characteristic chemical shift patterns that facilitate compound identification. The complete proton and carbon-13 Nuclear Magnetic Resonance assignment of succinimide reveals distinctive chemical shift correlations that are directly applicable to dioxopyrrolidine derivative analysis. Most characteristic of the dioxopyrrolidine system are the two downfield shifted carbonyl chemical shifts, along with specific chemical shift correlations of Cβ-Hβ resonances that are clearly distinct from random coil chemical shift patterns.

The Nuclear Magnetic Resonance fingerprinting approach has proven particularly valuable for detecting and quantifying post-translational modifications in proteins, and similar methodologies can be applied to small molecule characterization. Chemical shift reference data suitable for comparison with denatured protein samples has been established using 7 molar urea at pH 2.3 and dimethyl sulfoxide solvent systems. These reference conditions provide standardized comparison points for structural verification of dioxopyrrolidine-containing compounds.

Infrared spectroscopy provides complementary structural information through the identification of characteristic functional group vibrations. The dioxopyrrolidine ring system exhibits distinctive carbonyl stretching frequencies that appear in the 1700-1750 reciprocal centimeter region, while the ester carbonyl groups show additional absorption bands that can be differentiated based on their chemical environment. The combination of these spectroscopic techniques with mass spectrometry analysis enables comprehensive molecular characterization and purity verification.

| Analytical Technique | Key Spectroscopic Features | Diagnostic Information |

|---|---|---|

| Nuclear Magnetic Resonance | Downfield carbonyl chemical shifts | Dioxopyrrolidine ring confirmation |

| Nuclear Magnetic Resonance | Cβ-Hβ correlations | Structural connectivity verification |

| Infrared Spectroscopy | 1700-1750 cm⁻¹ carbonyl stretches | Functional group identification |

| Mass Spectrometry | Molecular ion and fragmentation pattern | Molecular weight and structural confirmation |

Properties

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO6/c1-15-8(13)4-5-9(14)16-10-6(11)2-3-7(10)12/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPQKDWJWFACAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549813 | |

| Record name | Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52787-46-9 | |

| Record name | Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester typically involves the esterification of succinic acid with 2,5-dioxo-pyrrolidin-1-yl and methyl groups. One common method involves the reaction of succinic acid with N-hydroxysuccinimide (NHS) in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form amide bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Hydrolysis Agents: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Dehydrating Agents: Dicyclohexylcarbodiimide (DCC) for esterification reactions.

Major Products Formed

Amides: Formed from the reaction with amines.

Succinic Acid: Formed from hydrolysis reactions.

Scientific Research Applications

Research indicates that compounds containing the 2,5-dioxopyrrolidine ring exhibit significant biological activities. The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, influencing various cellular pathways. Key areas of application include:

- Drug Development : The compound's structure allows for modifications that can enhance its therapeutic efficacy.

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit enzymes involved in critical biological processes, such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's disease .

Applications in Medicinal Chemistry

The versatility of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate extends to several applications in medicinal chemistry:

- Neuroprotective Agents : Compounds derived from this structure are being explored for their potential as neuroprotective agents against Alzheimer's disease by inhibiting cholinesterase enzymes .

- Peptide Synthesis : The compound serves as a valuable intermediate in the synthesis of peptide-based drugs due to its reactive functional groups.

- Anticancer Research : Preliminary studies suggest that derivatives may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle regulation .

Case Study 1: Inhibition of Cholinesterases

A study evaluated the inhibitory effects of various derivatives of the compound on acetylcholinesterase and butyrylcholinesterase enzymes. One derivative exhibited an IC50 value of 5.07 µM against butyrylcholinesterase, indicating strong potential as an anti-Alzheimer's agent .

Case Study 2: Synthesis and Modification

Research has outlined synthetic pathways for producing variants of this compound, demonstrating its adaptability for further modifications that enhance pharmacological properties. The synthesis typically involves multi-step reactions to achieve high purity and yield.

Mechanism of Action

The mechanism of action of succinic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester involves its reactivity towards nucleophiles. The ester groups are susceptible to nucleophilic attack, leading to the formation of amide bonds or hydrolysis products. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate can be contextualized by comparing it to structurally analogous NHS-activated diesters and related conjugates. Key compounds for comparison include:

Structural and Functional Comparison

*Molecular weight includes cholesterol moiety in the conjugate. †Calculated for C₁₁H₁₅NO₆. ‡Molecular weight includes Boc and tert-butyl groups.

Key Research Findings

Reactivity and Stability :

- The NHS group in 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate reacts efficiently with primary amines (e.g., lysine residues in proteins) to form stable amide bonds, while the methyl ester remains inert under physiological conditions .

- In contrast, Methyl N-Succinimidyl Adipate (C6 backbone) offers a longer spacer, which is advantageous for conjugating bulky molecules without steric hindrance .

Functional Group Influence :

- N-Boc-L-aspartic acid 4-tert-butyl 1-(N-succinimidyl) ester demonstrates the utility of orthogonal protecting groups: the tert-butyl ester provides hydrolytic stability, and the Boc group allows selective deprotection for stepwise peptide synthesis .

Biological Applications :

- The cholesterol conjugate (-)-Cholesterol NHS succinate facilitates the incorporation of functional groups into lipid bilayers, enabling targeted drug delivery .

Biological Activity

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate is a complex organic compound with notable biological activities. Its structure features a pyrrolidine ring and various functional groups that contribute to its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate is , with a molecular weight of approximately 229.19 g/mol. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 229.187 g/mol |

| Molecular Formula | C9H11NO6 |

| CAS Number | 52787-46-9 |

Synthesis

The synthesis of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate typically involves several steps, starting from simpler precursors. The process may include:

- Formation of the dioxopyrrolidine moiety.

- Introduction of the butanedioate backbone.

- Methylation to achieve the final structure.

These steps highlight the complexity involved in synthesizing this compound while ensuring high yield and purity.

Mechanisms of Biological Activity

Research indicates that compounds containing the 2,5-dioxopyrrolidine ring exhibit significant biological activities due to their ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to cellular receptors, influencing signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to or including 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate:

- Anticancer Activity : A study investigated the effects of related pyrrolidine derivatives on cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms and potential therapeutic uses.

- Neuroprotective Effects : Research has indicated that certain derivatives may provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Antimicrobial Activity : Some compounds within this class have shown promising results against bacterial strains, suggesting potential applications in developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Z-Aspartic Acid β-N-Hydroxysuccinimide Ester | C7H10N2O5 | Used in peptide synthesis; similar dioxopyrrolidine structure |

| (2,5-Dioxopyrrolidin-1-yl)(2R)-2-(phenylmethoxycarbonylamino)propanoate | C13H15N3O5 | Potential use in drug formulation; related structure |

| (S)-4-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)succinate | C16H22N2O5 | Explored for therapeutic applications |

Q & A

Basic: What are the recommended synthetic routes for 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves esterification and amide coupling strategies. A common approach is the activation of the carboxylic acid group in butanedioate using 2,5-dioxopyrrolidin-1-yl (DOP) as a leaving group, followed by methylation at the 1-O position. Reaction efficiency can be optimized by:

- Catalyst selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to enhance amide bond formation .

- Temperature control : Maintaining low temperatures (0–5°C) during activation steps to minimize side reactions .

- Protecting groups : Temporary protection of reactive hydroxyl or amine groups to prevent undesired cross-reactivity .

Advanced: How do solvent polarity and temperature affect the stability of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate in aqueous solutions?

Methodological Answer:

Stability studies should employ HPLC with a C18 column and UV detection to monitor degradation products . Key findings include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound by reducing hydrolysis rates, whereas aqueous buffers (pH 6.5–7.5) accelerate degradation via nucleophilic attack on the dioxopyrrolidinyl moiety .

- Temperature : Arrhenius plots reveal a 2.5-fold increase in degradation rate for every 10°C rise in temperature, suggesting storage at ≤4°C for long-term stability .

Basic: What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR : H and C NMR confirm regiochemistry (e.g., methyl vs. dioxopyrrolidinyl substitution). F NMR is critical if fluorinated analogs are synthesized .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects trace impurities (<0.1%) .

- IR Spectroscopy : Peaks at 1740–1780 cm confirm ester and lactam carbonyl groups .

Advanced: What strategies resolve discrepancies in NMR data when analyzing derivatives of this compound?

Methodological Answer:

Discrepancies often arise from dynamic stereochemistry or solvent effects . Solutions include:

- 2D NMR : ROESY or NOESY to identify spatial proximity of protons in conformationally flexible structures .

- Deuterated solvents : Switch from CDCl to DMSO-d to reduce signal broadening caused by hydrogen bonding .

- Variable-temperature NMR : Analyze splitting patterns at −20°C to 80°C to freeze or reveal rotational barriers .

Basic: How to design a purification protocol for this compound considering its solubility?

Methodological Answer:

- Recrystallization : Use ethyl acetate/hexane mixtures (3:1 v/v) for high-purity crystals. Solubility is temperature-dependent, with optimal recovery at 0–5°C .

- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (0–5% methanol in dichloromethane) to separate polar byproducts .

Advanced: What computational methods predict reactivity in cross-coupling reactions involving this compound?

Methodological Answer:

- DFT Calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) is a standard basis set .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states in Suzuki-Miyaura couplings .

Basic: What are the common degradation pathways, and how to detect them?

Methodological Answer:

- Hydrolysis : The dioxopyrrolidinyl ring opens in aqueous media, forming succinimide derivatives. Detect via LC-MS with a mass shift of +18 Da (water addition) .

- Oxidation : Use TLC with iodine staining to detect peroxide-induced degradation products .

Advanced: How does steric hindrance from the dioxopyrrolidinyl group influence its reactivity?

Methodological Answer:

- X-ray Crystallography : Reveals torsional angles >45° between the dioxopyrrolidinyl group and butanedioate backbone, reducing accessibility for nucleophilic attack .

- Kinetic Studies : Compare reaction rates with/without bulky substituents. For example, for SN2 reactions decreases by 70% due to steric shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.